Cas no 90242-76-5 (decahydroquinoxalin-2-one)
decahydroquinoxalin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Quinoxalinone,octahydro-(6CI,7CI,9CI)
- 3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one
- octahydro-2(1H)-Quinoxalinone
- decahydroquinoxalin-2-one
- Octahydro-quinoxalin-2-one
- F14272
- Z429372672
- AS-47551
- OCTAHYDROQUINOXALIN-2(1H)-ONE
- SCHEMBL796903
- 323580-96-7
- FT-0750062
- MFCD12190058
- EN300-75927
- F8889-6754
- 2(1H)-Quinoxalinone,octahydro-,(4aR,8aS)-rel-(9CI)
- DTXSID20552576
- 32044-23-8
- 90242-76-5
- AKOS009286213
- 32044-24-9
- 114612-38-3
- (4aR,8aR)-decahydroquinoxalin-2-one
- (4aS,8aS)-octahydroquinoxalin-2(1H)-one
- (4aR,8aR)-octahydroquinoxalin-2(1H)-one
- DA-01302
-
- MDL: MFCD12190058
- Inchi: 1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)
- InChI Key: JPYREMMLJKWDCF-UHFFFAOYSA-N
- SMILES: O=C1CNC2CCCCC2N1
Computed Properties
- Exact Mass: 154.110613074g/mol
- Monoisotopic Mass: 154.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.3
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.0±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 350.5±35.0 °C at 760 mmHg
- Flash Point: 165.6±26.1 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
decahydroquinoxalin-2-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
decahydroquinoxalin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221351-1g |
Octahydroquinoxalin-2(1H)-one |
90242-76-5 | 97% | 1g |
$448 | 2021-06-09 | |
| TRC | O237043-5mg |
Octahydro-1H-quinoxalin-2-one |
90242-76-5 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O237043-10mg |
Octahydro-1H-quinoxalin-2-one |
90242-76-5 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | O237043-50mg |
Octahydro-1H-quinoxalin-2-one |
90242-76-5 | 50mg |
$ 295.00 | 2022-06-03 | ||
| A2B Chem LLC | AV69139-50mg |
Decahydroquinoxalin-2-one |
90242-76-5 | 95% | 50mg |
$335.00 | 2024-05-20 | |
| A2B Chem LLC | AV69139-100mg |
Decahydroquinoxalin-2-one |
90242-76-5 | 95% | 100mg |
$482.00 | 2024-05-20 | |
| A2B Chem LLC | AV69139-250mg |
Decahydroquinoxalin-2-one |
90242-76-5 | 95% | 250mg |
$672.00 | 2024-05-20 | |
| A2B Chem LLC | AV69139-500mg |
Decahydroquinoxalin-2-one |
90242-76-5 | 95% | 500mg |
$1039.00 | 2024-05-20 | |
| A2B Chem LLC | AV69139-1g |
Decahydroquinoxalin-2-one |
90242-76-5 | 95% | 1g |
$1322.00 | 2024-05-20 | |
| A2B Chem LLC | AV69139-2.5g |
Decahydroquinoxalin-2-one |
90242-76-5 | 95% | 2.5g |
$2738.00 | 2024-05-20 |
decahydroquinoxalin-2-one Suppliers
decahydroquinoxalin-2-one Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on decahydroquinoxalin-2-one
Decahydroquinoxalin-2-one (CAS No. 90242-76-5): A Comprehensive Overview
Decahydroquinoxalin-2-one (CAS No. 90242-76-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 1,2,3,4,5,6,7,8,9,10-decahydroquinoxalin-2-one, belongs to the class of quinoxaline derivatives and exhibits a unique structure that makes it a valuable candidate for various applications.
The molecular formula of decahydroquinoxalin-2-one is C10H14N2O, and its molecular weight is 178.23 g/mol. The compound features a fully saturated quinoxaline ring system with a ketone functional group at the 2-position. This structural characteristic imparts specific chemical and biological properties that have been extensively studied in recent years.
In the realm of medicinal chemistry, decahydroquinoxalin-2-one has shown promise as a scaffold for the development of novel therapeutic agents. Recent research has focused on its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that derivatives of decahydroquinoxalin-2-one can effectively inhibit the activity of protein kinases, which are key targets in cancer therapy.
A notable study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and biological evaluation of several decahydroquinoxalin-2-one derivatives. The researchers found that these compounds exhibited potent antiproliferative activity against a panel of human cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was attributed to the inhibition of specific kinases involved in cell cycle regulation and apoptosis.
Beyond cancer research, decahydroquinoxalin-2-one has also been explored for its potential in neurodegenerative diseases. A study published in the Journal of Neurochemistry in 2020 investigated the neuroprotective effects of decahydroquinoxalin-2-one derivatives in models of Parkinson's disease. The results indicated that these compounds could reduce oxidative stress and prevent neuronal cell death, suggesting their potential as therapeutic agents for neurodegenerative disorders.
The pharmacokinetic properties of decahydroquinoxalin-2-one have also been studied to assess its suitability as a drug candidate. Research has shown that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. They are generally well-tolerated and show good bioavailability when administered orally or intravenously.
In addition to its therapeutic applications, decahydroquinoxalin-2-one has been utilized as a building block in the synthesis of more complex molecules. Its versatile reactivity allows for the introduction of various functional groups through chemical modifications, making it an attractive starting material for synthetic chemists. For example, recent studies have explored the use of decahydroquinoxalin-2-one in the development of fluorescent probes for cellular imaging and biosensors.
The safety profile of decahydroquinoxalin-2-one is another important aspect that has been investigated. Toxicological studies have generally shown that these compounds are non-toxic at therapeutic concentrations and do not exhibit significant cytotoxicity or genotoxicity. However, as with any new chemical entity, thorough safety assessments are essential before advancing to clinical trials.
In conclusion, decahydroquinoxalin-2-one (CAS No. 90242-76-5) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its importance in the field.
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